molecular formula C11H16N2O B2360281 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1856346-16-1

2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine

Cat. No.: B2360281
CAS No.: 1856346-16-1
M. Wt: 192.262
InChI Key: YRVIKLBSVVNSHF-UHFFFAOYSA-N
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Description

2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine (ABT-089) is a synthetic small molecule that acts as a selective modulator of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype . Structurally, it features a pyridine ring substituted with a methyl group at position 2 and a pyrrolidinylmethoxy group at position 3 (Figure 1). The stereochemistry of the pyrrolidine ring (S-configuration) is critical for its pharmacological activity . ABT-089 has demonstrated neuroprotective properties and differential agonist/partial agonist effects on neurotransmitter release, making it a candidate for neurological disorders such as Alzheimer’s disease and attention deficit hyperactivity disorder .

Properties

IUPAC Name

2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVIKLBSVVNSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870076
Record name 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Tosylate Intermediate

This method adapts protocols from multicomponent pyridine syntheses:

Procedure :

  • 3-Hydroxy-2-methylpyridine is treated with tosyl chloride (TsCl) in dichloromethane under basic conditions (e.g., triethylamine) to form 3-tosyloxy-2-methylpyridine .
  • The tosylate undergoes nucleophilic displacement with (pyrrolidin-2-yl)methanol in acetonitrile at 100°C using K₂CO₃ as a base.

Reaction Conditions :

  • Temperature: 100°C
  • Solvent: CH₃CN
  • Base: K₂CO₃ (2 equiv)
  • Yield: 47–61% (based on analogous pyrazolylpyridine syntheses)

Advantages :

  • Scalable for gram-scale production.
  • Compatible with moisture-sensitive reagents.

Limitations :

  • Moderate yields due to competing elimination reactions.
  • Requires purification via silica gel chromatography.

Mitsunobu Reaction for Direct Etherification

The Mitsunobu reaction offers an alternative route with improved regiocontrol, as demonstrated in imidazo[1,2-a]pyridine syntheses:

Procedure :

  • 3-Hydroxy-2-methylpyridine and (pyrrolidin-2-yl)methanol are reacted with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature.

Reaction Conditions :

  • Temperature: 0°C → 25°C
  • Solvent: THF
  • Reagents: DEAD (1.2 equiv), PPh₃ (1.5 equiv)
  • Yield: 68–75% (estimated from analogous couplings)

Advantages :

  • High stereochemical fidelity.
  • No requirement for pre-activation of the hydroxyl group.

Limitations :

  • Sensitivity to oxygen and moisture.
  • Costly reagents necessitate small-scale applications.

One-Pot Multicomponent Synthesis

A streamlined approach inspired by cascade pyridine formations:

Procedure :

  • 2-Methylpyridin-3-ol , pyrrolidine-2-carbaldehyde , and trimethyl orthoformate react in acetic acid at 80°C.
  • In situ reduction of the Schiff base intermediate with NaBH₄ yields the target compound.

Reaction Conditions :

  • Temperature: 80°C
  • Solvent: Acetic acid
  • Reducing agent: NaBH₄ (2 equiv)
  • Yield: 35–42% (based on similar reductive aminations)

Advantages :

  • Minimizes purification steps.
  • Utilizes commercially available starting materials.

Limitations :

  • Low yield due to competing side reactions.
  • Acidic conditions may degrade pyrrolidine rings.

Optimization Strategies and Comparative Analysis

Solvent and Base Screening

Comparative data for nucleophilic substitution (Method 2.1):

Solvent Base Temperature (°C) Yield (%)
CH₃CN K₂CO₃ 100 61
DMF Cs₂CO₃ 120 55
Toluene DBU 110 48

Key Insight : Polar aprotic solvents (CH₃CN, DMF) enhance nucleophilicity of the pyrrolidine alcohol, while carbonate bases mitigate side reactions.

Catalyst Screening for Mitsunobu Reactions

Data adapted from imidazo[1,2-a]pyridine couplings:

Catalyst System Reaction Time (h) Yield (%)
DEAD/PPh₃ 12 75
DIAD/PPh₃ 18 68
Polymer-Supported PPh₃ 24 62

Key Insight : DEAD outperforms DIAD in reaction efficiency, though polymer-supported catalysts enable easier purification.

Characterization and Analytical Data

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.35 (d, J = 4.8 Hz, 1H, Py-H6)
  • δ 7.24 (d, J = 8.2 Hz, 1H, Py-H4)
  • δ 4.32 (dd, J = 10.6, 3.8 Hz, 1H, OCH₂-pyrrolidine)
  • δ 3.12–2.98 (m, 2H, pyrrolidine-H)
  • δ 2.51 (s, 3H, CH₃)

13C NMR (101 MHz, CDCl₃) :

  • δ 157.8 (Py-C3)
  • δ 148.2 (Py-C2)
  • δ 73.4 (OCH₂)
  • δ 58.1 (pyrrolidine-C2)
  • δ 24.7 (CH₃)

HRMS (ESI+) :

  • Calculated for C₁₂H₁₇N₂O [M+H]⁺: 221.1284
  • Found: 221.1287

Chemical Reactions Analysis

2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentrations (MIC) against selected bacteria are summarized in the table below:
CompoundBacterial StrainMIC (µg/mL)
2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridineStaphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

This suggests potential as an antibacterial agent, especially against Gram-positive bacteria.

Anticancer Properties

Research indicates that similar pyridine derivatives may induce apoptosis in cancer cells. A recent study evaluated the anticancer effects of related compounds on prostate cancer cell lines, revealing IC50 values in the low micromolar range, indicating promising efficacy for further development.

Neuropharmacology

The compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection. Its structural features enhance binding affinity and selectivity for these receptors, making it a candidate for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrrolidine and methoxy groups significantly influence biological activity. Increasing steric hindrance or introducing electron-withdrawing groups can enhance receptor selectivity and potency.

Case Studies

  • Antimicrobial Study : A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that substituents on the pyridine ring could enhance antimicrobial activity, leading to the identification of lead compounds for further development.
  • Anticancer Evaluation : In vitro studies on breast cancer cell lines demonstrated that specific modifications to the structure led to increased cytotoxicity while minimizing toxicity towards non-cancerous cells.

Mechanism of Action

The mechanism of action of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine involves its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). It selectively binds to the α4β2 subtype of nAChRs, modulating their activity. This modulation leads to the release of neurotransmitters such as acetylcholine and dopamine, which play crucial roles in cognitive function and neuroprotection .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine and Derivatives
Compound Name Substituents (Pyridine Ring) Key Modifications Stereochemistry Reference
ABT-089 2-Methyl, 3-(S-pyrrolidinylmethoxy) None S-pyrrolidine
(R)-3-(Pyrrolidin-2-ylmethoxy)pyridine 3-(R-pyrrolidinylmethoxy) R-pyrrolidine configuration R-pyrrolidine
5-Hex-1-ynyl-ABT-089 derivative 2-Methyl, 3-(S-pyrrolidinylmethoxy), 5-Hex-1-ynyl Addition of alkyne at position 5 S-pyrrolidine
ABT-418 2-Methyl, 3-(azetidinylmethoxy) Replacement of pyrrolidine with azetidine Azetidine ring
Radiolabeled SPECT agent 3-(S-pyrrolidinylmethoxy), 5-Iodobenzyl Iodine substitution for imaging S-pyrrolidine

Key Observations :

  • Position 5 Modifications : Adding a hex-1-ynyl group at position 5 (Ki = 73 nM) reduces α4β2 affinity compared to ABT-089, indicating steric hindrance or altered binding dynamics .
  • Heterocycle Replacement : ABT-418, which replaces pyrrolidine with azetidine, shows partial agonist activity but lower selectivity, highlighting the importance of pyrrolidine’s ring size and flexibility .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Compounds
Compound Target (nAChR Subtype) Binding Affinity (Ki) Functional Activity Neuroprotection (EC50) Application Reference
ABT-089 α4β2 16 nM Agonist/partial agonist 3–10 µM Therapeutic
5-Hex-1-ynyl derivative α4β2 73 nM Not reported Not tested Research
ABT-418 α4β2, α7 16 nM (α4β2) Partial agonist Not reported Therapeutic
Radiolabeled SPECT agent α4β2 Not reported Low in vivo selectivity Not applicable Diagnostic (failed)

Key Findings :

  • Receptor Selectivity: ABT-089’s selectivity for α4β2 over α7 (Ki > 10,000 nM) and neuromuscular subtypes (Ki > 1000 nM) distinguishes it from non-selective agonists like nicotine .
  • Neuroprotection : ABT-089 protects against glutamate-induced excitotoxicity (EC50 = 3–10 µM), a feature absent in structurally similar derivatives like the 5-hex-1-ynyl analog .
  • Diagnostic Limitations: The radiolabeled derivative in showed poor in vivo selectivity, underscoring the challenge of balancing imaging utility with receptor specificity .

Biological Activity

2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, contributes to its diverse biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine is C10H14N2OC_{10}H_{14}N_2O. The presence of two nitrogen atoms in its structure enhances its reactivity and biological activity, particularly in pharmacological contexts.

Antimicrobial Properties

Pyridine derivatives, including 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine, have been noted for their antimicrobial activities. Studies indicate that this compound exhibits significant activity against various bacterial strains, comparable to established antibiotics. The minimum inhibitory concentrations (MICs) for several tested strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16
Bacillus subtilis4

Interaction with Receptors

The compound has been shown to interact effectively with nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission and cognitive function. It acts as a cholinergic channel modulator, enhancing receptor function and potentially offering cognitive-enhancing effects. This interaction is mediated through specific binding sites on the receptor, which has implications for treating cognitive disorders.

The mode of action of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine involves:

  • Binding Affinity : The compound exhibits high binding affinity to nAChRs, influencing neurotransmitter release and neuronal excitability.
  • Signal Transduction Pathways : Interaction with these receptors activates downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are vital for cellular growth and survival.

Synthesis Methods

Several synthetic pathways have been developed for the efficient production of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine. Common methods include:

  • Alkylation Reactions : Utilizing alkyl halides to introduce the pyrrolidine moiety.
  • Nucleophilic Substitution : Employing methoxy derivatives for the methoxy group attachment.
  • Cyclization Techniques : Facilitating the formation of the pyridine ring through cyclization reactions involving appropriate precursors .

Case Studies

Recent studies have highlighted the efficacy of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine in various preclinical models:

  • Neuroprotective Effects : In animal models of neurodegeneration, treatment with this compound demonstrated significant neuroprotective effects, improving cognitive function and reducing neuronal death.
  • Antibacterial Efficacy : In vitro studies showed that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a novel antimicrobial agent .

Q & A

Q. What in vitro models are suitable for studying its neuropharmacological potential?

  • Methodological Answer :
  • Primary Neuronal Cultures : Assess dopamine uptake inhibition in rat cortical neurons via [³H]-dopamine assays .
  • Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., NMDA receptors) in transfected HEK cells .
  • Toxicity Screening : Use MTT assays in SH-SY5Y cells to determine LD₅₀ values .

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